molecular formula C7H10O3 B6593952 (1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate CAS No. 86941-00-6

(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B6593952
CAS No.: 86941-00-6
M. Wt: 142.15 g/mol
InChI Key: VQWDWFRQNVCVBK-GOHHTPAQSA-N
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Description

(1R,3s,5S)-methyl 6-oxabicyclo[310]hexane-3-carboxylate is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate typically involves the epoxidation of methyl cyclopent-3-ene-1-carboxylate. A common method includes the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent in a dichloromethane (DCM) solvent at room temperature. The reaction mixture is stirred for several hours until the starting material is completely consumed, as indicated by thin-layer chromatography (TLC) analysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can open the oxirane ring, leading to different products.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Leads to the formation of diols or other oxidized derivatives.

    Reduction: Produces alcohols or other reduced forms.

    Substitution: Results in various substituted bicyclic compounds.

Scientific Research Applications

(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl (1R,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-7(8)4-2-5-6(3-4)10-5/h4-6H,2-3H2,1H3/t4?,5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWDWFRQNVCVBK-GOHHTPAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@@H]2[C@H](C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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